
6-Chloro-5-methoxynicotinoylchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-5-methoxynicotinoylchloride is a chemical compound with the molecular formula C7H5Cl2NO2 It is a derivative of nicotinic acid, featuring a chlorine atom at the 6th position and a methoxy group at the 5th position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-methoxynicotinoylchloride typically involves the chlorination of 5-methoxynicotinic acid. The process begins with the esterification of 5-methoxynicotinic acid using an alcohol solvent under acidic conditions to form the corresponding ester. This ester is then subjected to chlorination using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 6th position, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-5-methoxynicotinoylchloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding derivatives.
Esterification: The compound can react with diethylene glycol and pentaethylene glycol to form esters.
Reduction: The compound can be reduced to form 6-Chloro-5-methoxynicotinoyl derivatives.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Phosphorus Pentachloride (PCl5): Another reagent for chlorination.
Diethylene Glycol and Pentaethylene Glycol: Used for esterification reactions.
Major Products Formed
6-Chloro-5-methoxynicotinoyl Derivatives: Formed through substitution and reduction reactions.
Esters: Formed through esterification reactions with glycols.
Applications De Recherche Scientifique
6-Chloro-5-methoxynicotinoylchloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry:
Radioligand Synthesis: Used in the synthesis of radioligands for imaging studies.
Mécanisme D'action
The mechanism of action of 6-Chloro-5-methoxynicotinoylchloride is not well-documented. its structural features suggest that it may interact with biological targets similar to other nicotinic acid derivatives. The presence of the chlorine atom and methoxy group may influence its binding affinity and specificity towards certain molecular targets, potentially affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloronicotinoyl Chloride: Similar structure but lacks the methoxy group.
5-Methoxynicotinic Acid: Similar structure but lacks the chlorine atom.
6-Chloro-5-methylnicotinoyl Chloride: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
6-Chloro-5-methoxynicotinoylchloride is unique due to the presence of both the chlorine atom and the methoxy group on the pyridine ring. This combination of substituents may confer distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H5Cl2NO2 |
|---|---|
Poids moléculaire |
206.02 g/mol |
Nom IUPAC |
6-chloro-5-methoxypyridine-3-carbonyl chloride |
InChI |
InChI=1S/C7H5Cl2NO2/c1-12-5-2-4(7(9)11)3-10-6(5)8/h2-3H,1H3 |
Clé InChI |
HLTMMMHRQFDVKM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(N=CC(=C1)C(=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-[3,4'-bipyridin]-6-amine](/img/structure/B13142729.png)

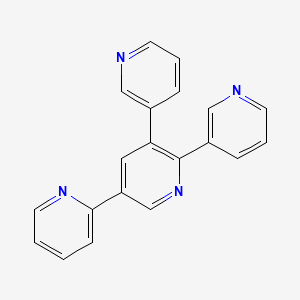
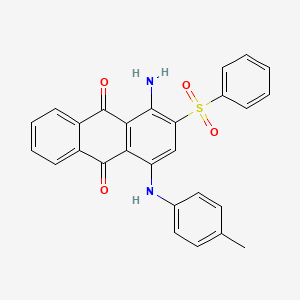
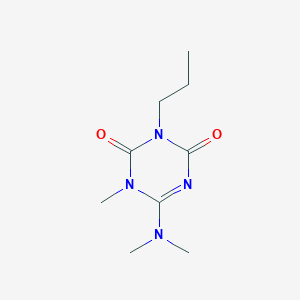
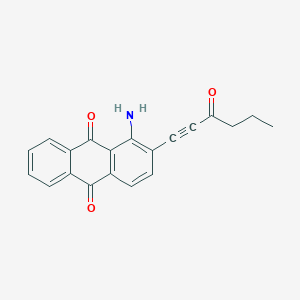
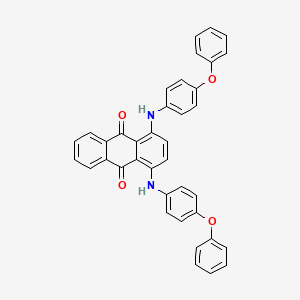

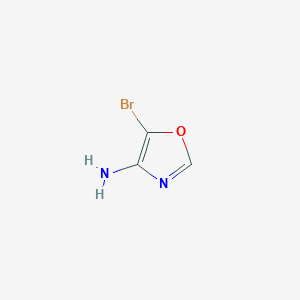
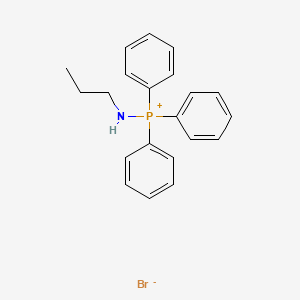

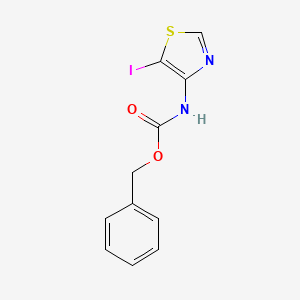

![6,6'-BIs(5-([1,1'-biphenyl]-3-yl)-1,3,4-oxadiazol-2-yl)-2,2'-bipyridine](/img/structure/B13142805.png)
